![molecular formula C9H12N2O3S B1384189 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid CAS No. 433253-10-2](/img/structure/B1384189.png)

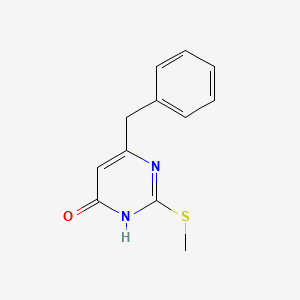

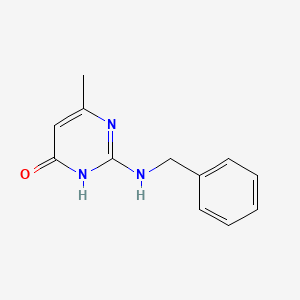

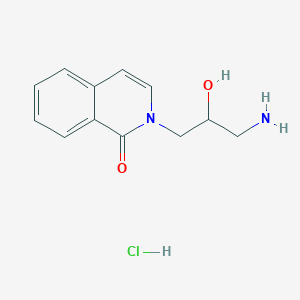

2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid

Overview

Description

The compound “2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid” is a chemical compound that has been used in various scientific research . It has been used in the fabrication of functional supramolecular assemblies and materials . For instance, it has been used in the synthesis of a self-healing polymer electrolyte for safe and long-life lithium-metal batteries .

Synthesis Analysis

The compound can be synthesized through various methods. One such method involves the in situ copolymerization of 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA) and pentaerythritol tetraacrylate (PETEA) monomers in a DES-based electrolyte containing fluoroethylene carbonate (FEC) as an additive .Chemical Reactions Analysis

The compound exhibits a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . The aggregates can be repeatedly transformed between nanowires and nanosheets by changing the pH .Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.28 g/mol . It has a high association constant, which makes it useful in the fabrication of functional supramolecular assemblies and materials .Scientific Research Applications

Antitumor Applications

Dual Inhibition of Enzymes : Compounds derived from dihydropyrimidine have been studied for their antitumor properties, showing inhibitory activity against human enzymes dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both crucial for DNA synthesis and repair. These compounds demonstrate significant potential as antitumor agents (Gangjee et al., 2005).

Anticancer Evaluation : Several derivatives of dihydropyrimidine have been synthesized and evaluated for their anticancer potential, with some showing promising results against specific cancer cell lines, suggesting their utility in cancer treatment (Sharma et al., 2012).

Antimicrobial Applications

Antileishmanial Activity : Studies on dihydropyrimidin derivatives have shown significant antileishmanial activity, highlighting their potential in treating parasitic infections (Rode et al., 2021).

In Vitro Antimicrobial Screening : Certain dihydropyrimidin derivatives exhibit antimicrobial properties against a range of bacterial strains, making them candidates for the development of new antibacterial agents (Vlasov et al., 2021).

Enzymatic Inhibition

Inhibition of Human Protein Kinase : Compounds related to dihydropyrimidines have been shown to inhibit human protein kinase CK2, which is involved in cell growth and proliferation, suggesting their potential in targeted therapies (Golub et al., 2011).

Potential in Enzymatic Inhibition for Antiviral Therapy : Novel compounds derived from dihydropyrimidin have been synthesized for potential use in antiviral therapy, particularly targeting variola virus, demonstrating their potential in combating viral infections (Gerçek et al., 2022).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins.

Mode of Action

The compound exhibits a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that the compound may interact with its targets in a pH-dependent manner, potentially altering its activity based on the acidity or alkalinity of its environment.

Result of Action

The compound’s self-assembling behavior allows it to form aggregates that can transform between nanowires and nanosheets by changing the pH . These aggregates can be used as templates for silver nanofibers or silver nanosheets , suggesting potential applications in nanotechnology.

Action Environment

The action of 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid is influenced by environmental factors, particularly pH. Its self-assembling behavior and resulting structural transformations are pH-responsive , indicating that the acidity or alkalinity of its environment can significantly impact its action, efficacy, and stability.

Safety and Hazards

Future Directions

The compound’s unique properties make it a promising material for future research and applications. For instance, its use in the fabrication of a self-healing polymer electrolyte for lithium-metal batteries could pave the way for the development of safer and more efficient batteries . Additionally, its antibacterial properties could be harnessed for the development of long-term antibacterial materials .

Properties

IUPAC Name |

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-6(8(13)14)15-9-10-5(2)4-7(12)11-9/h4,6H,3H2,1-2H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZIIFZIPSTRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387809 | |

| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433253-10-2 | |

| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)